REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]2[C:11](=[O:12])[O:10][C:8](=[O:9])[C:5]2=[N:6][CH:7]=1.CC(N=NC(C#N)(C)C)(C#N)C.[Cl:25]C1C=CC=CC=1>>[Cl:25][CH2:1][C:2]1[CH:3]=[C:4]2[C:11](=[O:12])[O:10][C:8](=[O:9])[C:5]2=[N:6][CH:7]=1
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Name
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|
Quantity
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106.8 g
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Type
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reactant
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Smiles
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CC=1C=C2C(=NC1)C(=O)OC2=O
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Name
|
|
Quantity
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427 g
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Type
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reactant
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Smiles
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ClC1=CC=CC=C1
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Name
|
|
Quantity
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0.64 g
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Type
|
reactant
|
Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
|
SO2Cl2
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Quantity
|
99 g
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Type
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reactant
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Smiles
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Type
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CUSTOM
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Details
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The mixture was stirred for additional 90 min at 85° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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Chlorobenzene was partly distilled off
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Type
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TEMPERATURE
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Details
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the solution was cooled to 10° C. via 10 h ramp
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Duration
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10 h
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Type
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FILTRATION
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Details
|
The precipitate was filtered off
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Type
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WASH
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Details
|
washed with chlorobenzene/hexane
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Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
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ClCC=1C=C2C(=NC1)C(=O)OC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |